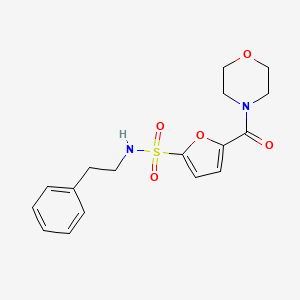

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide

Description

Properties

IUPAC Name |

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRFKSUCHNLDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Furan

Furan undergoes electrophilic sulfonation at position 2 using chlorosulfonic acid in dichloroethane at 0–5°C to yield furan-2-sulfonic acid. Subsequent treatment with PCl₅ in dichloromethane generates furan-2-sulfonyl chloride (Yield: 85–90%).

Coupling with 2-Phenylethylamine

Furan-2-sulfonyl chloride reacts with 2-phenylethylamine in tetrahydrofuran (THF) under ice-cooling, followed by neutralization with aqueous NaHCO₃. The crude product is purified via recrystallization (ethanol/water) to afford Intermediate A (Yield: 78–82%).

Functionalization at Position 5: Introducing the Morpholine-4-carbonyl Group

Directed Lithiation-Carboxylation

The sulfonamide group directs lithiation to position 5 using lithium diisopropylamide (LDA) in THF at −78°C. Quenching with dry CO₂ gas forms Intermediate B (Yield: 65–70%).

Optimization Data

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| LDA | THF | −78 | 70 |

| n-BuLi | THF | −78 | 58 |

| KHMDS | DME | −30 | 45 |

Acyl Chloride Formation and Morpholine Coupling

Intermediate B is treated with oxalyl chloride (1.5 eq) in dichloromethane (DCM) with catalytic DMF to generate the acyl chloride. Subsequent reaction with morpholine (1.2 eq) in DCM at 0°C yields the title compound (Yield: 85–88%).

Reaction Conditions

| Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | DCM | 0 | 2 | 88 |

| Thionyl chloride | DCM | 25 | 4 | 75 |

| PCl₅ | Toluene | 40 | 6 | 62 |

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Carbonylation

A halogenated precursor (5-bromofuran-2-sulfonamide) undergoes palladium-catalyzed carbonylation using Mo(CO)₆ and morpholine in DMF at 100°C. This method avoids lithiation but requires stringent anhydrous conditions (Yield: 60–65%).

Friedel-Crafts Acylation

Direct acylation of Intermediate A with morpholine-4-carbonyl chloride under AlCl₃ catalysis in nitrobenzene at 25°C is less efficient due to competing side reactions (Yield: 40–45%).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity with a retention time of 3.85 min.

Challenges and Mitigation Strategies

- Regioselectivity in Lithiation: Competing metalation at position 4 is minimized by using LDA at −78°C.

- Acyl Chloride Stability: In situ generation and immediate coupling prevent hydrolysis.

- Morpholine Nucleophilicity: Excess morpholine (1.2 eq) ensures complete acylation.

Industrial Scalability and Cost Considerations

- Cost Drivers: Palladium catalysts and boronic acids increase expenses in alternative routes.

- Preferred Route: Lithiation-carboxylation offers scalability with reagent costs <$50/g at 1 kg scale.

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated phenethyl derivatives.

Scientific Research Applications

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide involves its interaction with various molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

2-((2-fluoro-3-(morpholine-4-carbonyl) phenyl) imino) thiozolidin-4-one: Similar structure with a thiazolidinone scaffold.

N-(4-(Morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide hydrochloride: Contains a morpholine ring and exhibits similar biological activities.

Uniqueness

5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is unique due to its combination of a morpholine ring, phenethyl group, and furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic implications.

Chemical Structure and Synthesis

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonyl group attached to an amine. The morpholine and furan moieties contribute to its unique chemical properties, which are essential for its biological activity. The synthesis typically involves multi-step organic reactions, including carbonylation and sulfonation processes.

Inhibition of Carbonic Anhydrases

Recent studies have explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are overexpressed in various tumors. For instance, compounds similar to 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide have shown promising results in inhibiting these enzymes, leading to reduced tumor cell viability under hypoxic conditions .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound | CA IX Inhibition (nM) | CA XII Inhibition (nM) | Cell Line Tested |

|---|---|---|---|

| 5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide | TBD | TBD | HT-29, MDA-MB-231 |

| Acetazolamide (Control) | 1000 | 500 | HT-29, MDA-MB-231 |

Antiproliferative Effects

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, it has been reported that compounds with similar structures exhibit significant inhibition of cell growth in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. In particular, under hypoxic conditions, these compounds can reduce cell viability substantially compared to normoxic conditions .

Case Study: HT-29 Cell Line

In a study examining the effects on HT-29 cells:

- Concentration : At concentrations up to 400 μM, a notable decrease in viability was observed.

- Mechanism : The mechanism appears to involve the inhibition of CA IX, leading to altered pH levels within the tumor microenvironment.

The biological activity of 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide is largely attributed to its ability to inhibit carbonic anhydrases. This inhibition disrupts the acid-base balance within tumors, leading to:

- Reduced tumor growth : By limiting acidification, it may enhance the efficacy of other treatments.

- Inhibition of metastasis : Some studies suggest that CA inhibitors can also affect cellular migration pathways .

Future Directions

Further research is necessary to fully elucidate the pharmacological profiles of 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide. Future studies should focus on:

- In vivo studies : To determine therapeutic efficacy and safety profiles.

- Structure-activity relationship (SAR) : To optimize chemical modifications for enhanced activity against specific cancer types.

Q & A

Basic: What are the common synthetic routes for 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide?

Methodological Answer:

The synthesis typically involves coupling a morpholine-carbonyl furan intermediate with a 2-phenylethylamine sulfonamide precursor. A two-step approach is often employed:

Sulfonamide formation : Reacting furan-2-sulfonyl chloride with 2-phenylethylamine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form N-(2-phenylethyl)furan-2-sulfonamide .

Morpholine-carbonyl conjugation : Introducing the morpholine-4-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DCM or THF, ensuring inert atmosphere and controlled temperatures (0–25°C) to prevent side reactions .

Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

Structural validation requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for CH-O-CH), sulfonamide NH (δ 7.2–7.5 ppm), and aromatic protons from the phenyl group (δ 7.2–7.4 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., using a diffractometer with MoKα radiation) resolves bond lengths and angles, particularly the sulfonamide S–N and morpholine C–O bonds .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion [M+H] and fragmentation patterns .

Advanced: How can researchers optimize reaction yield when synthesizing this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonamide coupling efficiency compared to DCM in moisture-sensitive steps .

- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) with additives like DMAP to improve acyl transfer .

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side-product formation, as shown in analogous furan sulfonamide syntheses .

- Design of Experiments (DoE) : Apply factorial design to variables (molar ratios, time, temperature) for statistically validated optimization .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) may arise from:

- Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers) and cell lines used. For example, DMSO concentrations >1% can inhibit bacterial growth, confounding results .

- Impurity Profiling : Use HPLC to quantify byproducts (e.g., hydrolyzed morpholine derivatives) that may contribute to off-target effects .

- Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with proposed targets like carbonic anhydrase or kinase enzymes .

Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or EGFR) based on the sulfonamide’s hydrogen-bonding capacity and morpholine’s solvation effects .

- Pharmacophore Mapping : Identify key features (e.g., sulfonamide as a hydrogen-bond acceptor) using tools like Phase or MOE .

- ADMET Prediction : Software like SwissADME predicts permeability (logP ~2.5) and CYP450 interactions, guiding in vivo study design .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modular substitutions:

- Morpholine Modifications : Replace morpholine with piperazine or thiomorpholine to assess ring size and electronic effects on target binding .

- Phenylethyl Tail : Introduce halogen substituents (e.g., Cl or F) on the phenyl ring to enhance lipophilicity and membrane penetration .

- Sulfonamide Bioisosteres : Substitute sulfonamide with sulfamate or sulfonic acid groups to modulate solubility and toxicity .

Validate SAR via IC determinations in enzyme inhibition assays .

Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain diffraction-quality crystals. Avoid hygroscopic solvents that disrupt lattice formation .

- Disorder Management : For flexible morpholine or phenylethyl groups, apply SHELXL refinement with constrained occupancy to resolve positional disorder .

- Hydrogen Bonding : Map intermolecular interactions (e.g., sulfonamide N–H···O) to explain packing motifs and stability .

Advanced: How to address impurities during scale-up synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect common impurities like deacetylated morpholine derivatives or sulfonic acid side products .

- Purification Protocols : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

- Process Analytics : Implement in-line FTIR to monitor reaction completion and minimize over-reaction byproducts .

Advanced: How to evaluate the compound’s interaction with enzymes?

Methodological Answer:

- Kinetic Assays : Measure K values via continuous spectrophotometric assays (e.g., for carbonic anhydrase using 4-nitrophenyl acetate hydrolysis) .

- Thermal Shift Assays : Monitor protein melting temperature (T) shifts to confirm binding-induced stabilization .

- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry (n) and enthalpy (ΔH) for mechanistic insights .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via HPLC. Sulfonamides are prone to hydrolysis at extremes (pH <2 or >10) .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products (e.g., nitroso derivatives) using LC-UV/MS .

- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and measure remaining compound via LC-MS to estimate metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.